Butaminophen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Exploring Mechanisms of Action:

Understanding how Butaminophen works at the molecular level is crucial for developing new therapeutic strategies and improving its effectiveness. Although the exact mechanisms remain under investigation, current research suggests that Butaminophen may:

- Modulate the central nervous system: It might interact with specific brain regions involved in pain perception, potentially altering how pain signals are transmitted and interpreted .

- Inhibit the production of prostaglandins: These are inflammatory mediators involved in pain and fever. Butaminophen may not directly target the inflammatory process like nonsteroidal anti-inflammatory drugs (NSAIDs), but it may indirectly influence their production through specific pathways .

Investigating Potential Benefits Beyond Pain and Fever:

While Butaminophen is primarily used for pain and fever relief, researchers are exploring its potential applications in various other conditions:

- Neurological disorders: Studies are investigating the potential of Butaminophen to manage symptoms associated with conditions like migraines and neuropathic pain .

- Cardiovascular health: Some research suggests that Butaminophen might offer some protection against cardiovascular events, although further investigation is needed to confirm these findings .

- Cancer: Studies are exploring the potential use of Butaminophen in combination with other therapies to improve cancer treatment outcomes .

Safety Considerations and Ongoing Research:

Despite its widespread use, Butaminophen can be harmful if not taken according to recommended dosages. Research continues to investigate its potential side effects, including:

- Liver toxicity: Overdosing on Butaminophen can lead to severe liver damage, highlighting the importance of following prescribed dosages and being aware of potential interactions with other medications .

- Cardiovascular risks: Recent studies suggest a potential link between high-dose Butaminophen use and increased blood pressure, particularly in individuals with pre-existing hypertension

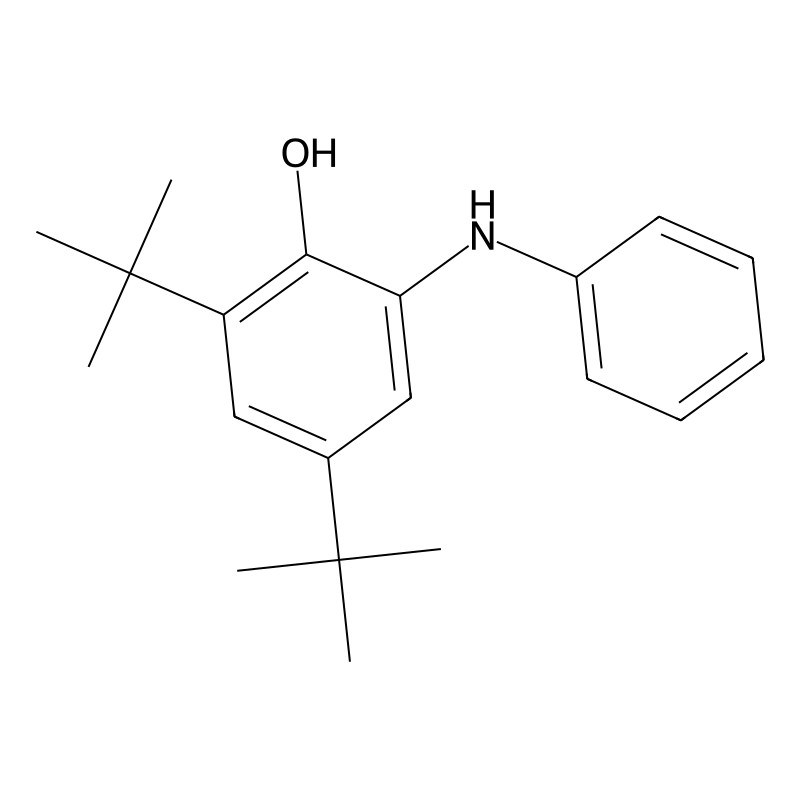

Butaminophen is a chemical compound categorized under the aminophenol class. It is known for its structural similarity to other aminophenols, which often exhibit significant biological activities. The compound's chemical formula is C₁₀H₁₃N₃O, and it features a phenolic hydroxyl group that contributes to its reactivity and biological properties. Butaminophen is primarily studied for its potential applications in medicinal chemistry, particularly as an analgesic and anti-inflammatory agent.

The exact mechanism of action of butaminophen is still under investigation, but it's believed to primarily inhibit the enzyme cyclooxygenase (COX) in the central nervous system (CNS). COX is responsible for the production of prostaglandins, which are involved in pain perception and fever regulation. By inhibiting COX, butaminophen reduces prostaglandin synthesis, leading to pain relief and a decrease in body temperature.

Safety Information:

- Acute Toxicity: Overdose can cause liver damage, even in healthy individuals.

- Drug Interactions: Butaminophen can interact with other medications, including blood thinners and alcohol, increasing the risk of bleeding or liver damage.

- Pregnancy and Lactation: Butaminophen is generally considered safe during pregnancy and lactation at recommended doses.

- Oxidation: This compound can be oxidized to form quinone derivatives, which may have different pharmacological properties compared to the parent compound.

- Reduction: Reduction reactions can also occur, affecting the compound's functional groups and altering its reactivity.

- Substitution Reactions: Butaminophen can participate in electrophilic substitution reactions due to the presence of the amino group, allowing for the introduction of various substituents on the aromatic ring.

Butaminophen exhibits a range of biological activities:

- Analgesic Properties: Similar to other aminophenol derivatives, Butaminophen is investigated for its pain-relieving effects .

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory disorders.

- Antimicrobial Activity: Preliminary studies suggest that Butaminophen may possess antimicrobial properties, although further research is necessary to confirm these effects.

Several synthesis methods have been developed for Butaminophen:

- Direct Amination: This method involves the direct reaction of phenol with amines under controlled conditions to yield Butaminophen.

- Reduction of Nitro Compounds: Starting from nitrophenol derivatives, reduction processes can lead to the formation of Butaminophen.

- Chemical Modifications: Various chemical modifications of existing aminophenol compounds can also yield Butaminophen through selective reactions.

Butaminophen has potential applications in various fields:

- Pharmaceuticals: It is primarily explored as a potential analgesic and anti-inflammatory agent.

- Chemical Research: The compound serves as a precursor in synthesizing more complex organic molecules.

- Material Science: Its derivatives may find use in developing new materials with specific properties.

Butaminophen shares similarities with several other compounds in the aminophenol class. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Paracetamol | High | Widely used analgesic and antipyretic |

| Aminophenol | Moderate | Basic structure for synthetic modifications |

| 4-Aminobenzoic Acid | High | Known for its role in dye manufacturing |

Uniqueness of Butaminophen

Butaminophen stands out due to its specific structural features that may enhance its biological activity compared to other aminophenols. Its unique combination of functional groups allows it to participate in diverse